molecular formula C20H16ClN3S B2676434 4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine CAS No. 1207014-30-9

4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2676434
CAS No.: 1207014-30-9
M. Wt: 365.88
InChI Key: XSYAFZRDBMICMX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, as was done for the related compound mentioned above .

Scientific Research Applications

Chemical Synthesis and Green Chemistry

The synthesis of complex pyrazolo[1,5-a]pyrazine derivatives, like 4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine, often involves multi-component reactions (MCRs) that can be optimized under green chemistry protocols. For example, the use of homogeneous catalysts in the synthesis of pyrazolo derivatives offers advantages such as mild reaction conditions, high yields, and compliance with green chemistry principles due to cleaner reaction profiles and the use of water as a solvent (Khazaei et al., 2015). This approach underscores the importance of sustainable practices in the synthesis of heterocyclic compounds.

Anticancer and Antimicrobial Properties

Research into pyrazolo[1,5-a]pyrazine derivatives also extends to their bioactivity, including their potential as anticancer and antimicrobial agents. Novel fluoro-substituted benzo[b]pyran derivatives, structurally similar to pyrazolo[1,5-a]pyrazines, have demonstrated significant anti-lung cancer activity, highlighting the therapeutic potential of this chemical class (Hammam et al., 2005). Similarly, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial activities, suggesting a broad spectrum of bioactivity for these compounds (Azab et al., 2013).

Antitumor Activity

The compound 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, closely related to the chemical structure , has shown marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, indicating the antitumor activity of pyrazolo[1,5-a]pyrazine derivatives (Liu et al., 2020). This suggests that modifications of the pyrazolo[1,5-a]pyrazine core could yield potent anticancer agents.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-14-6-2-4-8-16(14)18-12-19-20(22-10-11-24(19)23-18)25-13-15-7-3-5-9-17(15)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYAFZRDBMICMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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